Methyl 3-amino-4-(difluoromethoxy)benzoate
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Overview
Description
Methyl 3-amino-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid and contains both amino and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate typically involves the reaction of 3-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, advanced purification methods such as chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(difluoromethoxy)benzoate
- Methyl 3-bromo-4-(difluoromethoxy)benzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both amino and difluoromethoxy groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further chemical modifications .
Properties
Molecular Formula |
C9H9F2NO3 |
---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
methyl 3-amino-4-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,12H2,1H3 |
InChI Key |
LCEMBOBEHVOLKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
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